

basic reactivity of the allyl group in methallyl alcohol

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An In-depth Technical Guide on the Core Reactivity of the Allyl Group in Methallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol (2-methyl-2-propen-1-ol) is a bifunctional organic compound featuring both a hydroxyl group and a reactive allyl group. The presence of the carbon-carbon double bond in the allyl moiety is central to its utility as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides an in-depth analysis of the fundamental reactivity of the allyl group in **methallyl alcohol**, focusing on key transformations including electrophilic additions, epoxidation, polymerization, and etherification. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and development.

Introduction to Methallyl Alcohol

Methallyl alcohol (IUPAC name: 2-methylprop-2-en-1-ol) is a colorless liquid with the chemical formula C₄H₈O.[1] Its structure is characterized by a primary alcohol functional group attached to a methallyl substituent. The key to its chemical versatility lies in two distinct reactive sites: the nucleophilic hydroxyl (-OH) group and the electron-rich carbon-carbon double bond (C=C) of the allyl group.[2] The methyl group attached to the double bond introduces specific steric and electronic effects that differentiate its reactivity from the unsubstituted allyl alcohol.[3]



Physical and Chemical Properties

A summary of key physical and chemical properties of **methallyl alcohol** is provided in Table 1.

Property	Value	Reference
Molecular Weight	72.11 g/mol	[1][4]
Boiling Point	114-115 °C (239 °F) at 760 mmHg	[1][5]
Density	0.8515 - 0.857 g/cm3 at 20 °C	[1][4]
Flash Point	92 °F (33.3 °C)	[1]
Solubility	Soluble in water, ethanol, and ether	[1][2]
Appearance	Colorless liquid with a sharp, pungent odor	[1][6]

Core Reactivity of the Allyl Group

The π -bond of the alkene in **methallyl alcohol** is the primary site for a variety of addition reactions. The methyl group on the double bond influences the regionselectivity and rate of these reactions compared to an unsubstituted allyl group.

Electrophilic Addition

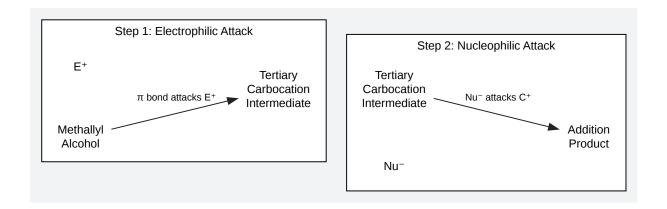
The double bond of **methallyl alcohol** readily undergoes electrophilic addition reactions. In accordance with Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate. This intermediate is then attacked by a nucleophile.[7][8]

Typical electrophilic additions include:

- Hydrohalogenation: Reaction with hydrogen halides (HX) to form halohydrins.[7]
- Hydration: Acid-catalyzed addition of water to yield a diol.[9][10]



The general mechanism involves the initial attack of the π -bond on an electrophile (E⁺), followed by the capture of the resulting carbocation by a nucleophile (Nu⁻).



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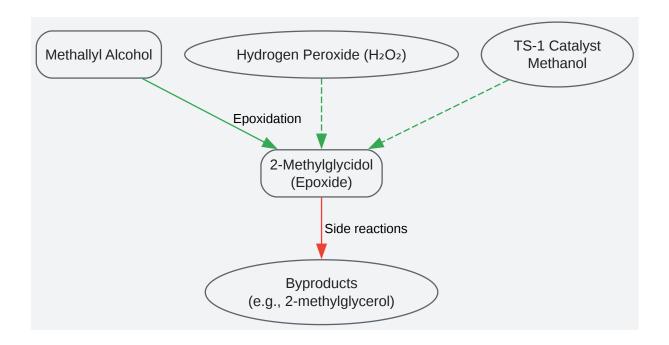
Figure 1: Generalized mechanism for electrophilic addition to **methallyl alcohol**.

Epoxidation

The double bond of **methallyl alcohol** can be selectively oxidized to form an epoxide, 2-methylglycidol. This reaction is of significant industrial interest. A common method involves using hydrogen peroxide as the oxidant in the presence of a titanium silicalite catalyst, such as TS-1.[11] The reaction is typically performed in a protic solvent like methanol.[11][12] The resulting epoxide is a valuable intermediate for synthesizing pharmaceuticals and specialty chemicals.[11]

The Sharpless asymmetric epoxidation is a well-established method for the stereoselective epoxidation of allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide.[13][14]





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Figure 2: Reaction pathway for the epoxidation of **methallyl alcohol**.

Polymerization

Methallyl alcohol's allyl group enables it to act as a monomer in polymerization reactions. While it has a relatively low tendency to homopolymerize, it can form low-molecular-weight polymers under specific conditions, such as UV irradiation or in the presence of catalysts like benzoyl peroxide or perchloric acid.[5] It can also be polymerized at elevated temperatures (85-185 °C) with oxygen to yield polyhydric alcohol-like polymers.[15]

More commonly, **methallyl alcohol** is used as a comonomer with other monomers, such as styrene or acrylates, to incorporate hydroxyl functionality into the resulting polymer backbone. [2] These functionalized polymers are used in the manufacturing of coatings and adhesives.[2] [16]

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[17] This reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[17][18] While specific data for **methallyl**



alcohol is limited, the hydroformylation of the structurally similar allyl alcohol is well-documented to produce 4-hydroxybutyraldehyde, which can then be hydrogenated to 1,4-butanediol.[19][20][21] The use of phosphine ligands with the metal catalyst is crucial for controlling the regioselectivity of the aldehyde formation.[20][22]

Reactivity Involving the Hydroxyl Group

While the primary focus is the allyl group, reactions of the hydroxyl group are also fundamental to the overall utility of **methallyl alcohol**.

Etherification

Methallyl alcohol can be converted to its corresponding alkoxide by deprotonation with a strong base. This alkoxide is a potent nucleophile that can react with an alkyl halide, such as allyl chloride, in a Williamson ether synthesis to form ethers like allyl methallyl ether.[23] This bifunctional ether is a useful monomer and cross-linking agent.[23]

Ethoxylation

In the presence of a basic catalyst (e.g., sodium or potassium methallyloxide), **methallyl alcohol** reacts with ethylene oxide in a polymerization reaction to form **methallyl alcohol** polyoxyethylene ethers.[24][25] These polyethers are important precursors for creating superplasticizers used in concrete.[25]

Esterification

The hydroxyl group of **methallyl alcohol** reacts readily with carboxylic acids or their derivatives to form methallyl esters.[2][16] These esters retain the reactive double bond, making them valuable polymerizable monomers that can impart desirable properties like improved adhesion or chemical resistance to polymers.[16]

Experimental Protocols and Data Protocol: Epoxidation of Methallyl Alcohol with H₂O₂ over TS-1 Catalyst

This protocol is adapted from the methodology described for the optimization of **methallyl alcohol** epoxidation.[11]



Objective: To synthesize 2-methylglycidol from methallyl alcohol.

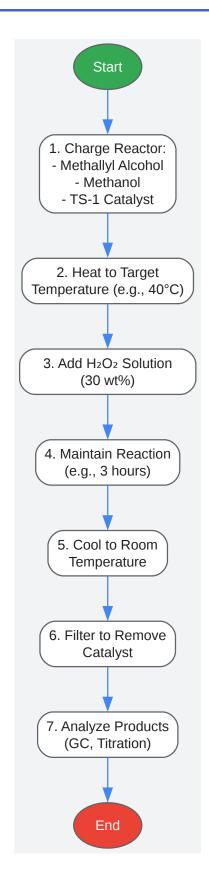
Materials:

- Methallyl alcohol (MAA) (98%)
- Hydrogen peroxide (30 wt% aqueous solution)
- Methanol (analytical grade)
- Titanium silicalite (TS-1) catalyst
- Glass reactor equipped with a magnetic stirrer, condenser, and temperature control.

Procedure:

- Charge the glass reactor with the desired amounts of methallyl alcohol, methanol, and the TS-1 catalyst.
- Begin vigorous stirring to ensure a uniform suspension.
- Heat the mixture to the target reaction temperature (e.g., 40 °C).
- Once the temperature is stable, add the 30 wt% hydrogen peroxide solution dropwise to the reactor.
- Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours), taking aliquots periodically for analysis.
- After the reaction is complete, cool the mixture to room temperature.
- Separate the TS-1 catalyst from the reaction mixture by filtration.
- Analyze the liquid phase for H₂O₂ consumption (iodometric titration) and product distribution (gas chromatography).





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Figure 3: Experimental workflow for the epoxidation of **methallyl alcohol**.



Quantitative Data: Influence of Reaction Parameters on Epoxidation

The following table summarizes the reported effects of various parameters on the epoxidation of **methallyl alcohol** (MAA) with hydrogen peroxide over a TS-1 catalyst.[11]

Parameter Investigated	Range Studied	General Outcome on Conversion/Selectivity
Temperature	20 - 60 °C	Increased temperature generally increases H ₂ O ₂ conversion but may decrease selectivity to 2-methylglycidol due to side reactions.
MAA/H2O2 Molar Ratio	1:1 - 5:1	Higher molar ratios of MAA to H ₂ O ₂ lead to higher H ₂ O ₂ conversion and improved selectivity for the desired epoxide.
Methanol Concentration	5 - 90 wt%	Solvent concentration affects reaction rates and selectivity; an optimal concentration exists to balance reactant and catalyst interaction.
TS-1 Catalyst Conc.	0.1 - 5.0 wt%	Increasing catalyst concentration enhances the reaction rate up to a certain point, beyond which the effect may plateau.
Reaction Time	0.5 - 5 h	Conversion increases with time, but longer reaction times can lead to the formation of byproducts, reducing selectivity.



Conclusion

The allyl group in **methallyl alcohol** is a highly reactive and versatile functional group, making the molecule an important intermediate in chemical synthesis. Its double bond readily participates in a wide range of reactions, including electrophilic additions, epoxidation, and polymerization. The presence of the adjacent hydroxyl group and the methyl substituent on the double bond provides opportunities for chemo- and regioselective transformations. A thorough understanding of these reaction pathways, as detailed in this guide, is essential for leveraging **methallyl alcohol** in the development of advanced materials, pharmaceuticals, and other high-value chemical products.

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